1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS number 2551118-15-9. It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H . This indicates that the compound has a molecular weight of 189.64 .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel azetidin-2-ones has been established with a focus on their potential antimicrobial applications. Compounds have been synthesized through the condensation of specific derivatives with various aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride. These compounds have been evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).
Antibacterial and Molecular Docking Studies
Further research into the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one derivatives revealed their antibacterial properties. These compounds underwent docking into the active site of enzyme transpeptidase, demonstrating good affinity and potent antibacterial activity, showcasing a correlation between in-silico docking analysis and in-vitro antibacterial activity (Chhajed & Upasani, 2012).
Analgesic and Anti-inflammatory Applications
The potential of these compounds extends to analgesic and anti-inflammatory applications, as demonstrated by in-silico molecular docking simulation studies. These studies indicate potent analgesic and anti-inflammatory activities compared to standard drugs, further establishing the diverse pharmacological applications of these derivatives (Chhajed & Upasani, 2016).
Pharmacological Evaluation
The rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, has been explored using microwave-assisted methods. These compounds have been evaluated for their pharmacological activities, including antibacterial and antifungal activities against various microorganisms, highlighting their potential in drug development and as antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Screening and Characterization
Further investigations have led to the synthesis and characterization of quinoline nucleus containing derivatives, including 2-azetidinone derivatives. These have been screened for antimicrobial activity against various bacterial and fungal strains, demonstrating significant antimicrobial potential. Such studies contribute to the understanding of the structure-activity relationships and the development of new antimicrobial agents (Desai & Dodiya, 2014).
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJLAJXMWRMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CC(C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.